2H-Pyrido[2,3-e][1,3]thiazine (CAS 119504-49-3) is a specialized bicyclic heterocyclic building block characterized by a fused pyridine and 1,3-thiazine ring system. In industrial and medicinal chemistry workflows, this scaffold is primarily procured to introduce conformationally restricted S,N-pharmacophores into lead compounds. Its baseline properties include a low molecular weight (150.20 g/mol), a defined trajectory for hydrogen-bond acceptors, and a rigidified core that resists metabolic degradation better than acyclic thioethers. For procurement teams, sourcing this pre-cyclized intermediate bypasses hazardous multi-step sulfur chemistry, offering a high-purity starting point for library enumeration, kinase inhibitor development, and advanced materials synthesis [1].
Substituting 2H-Pyrido[2,3-e][1,3]thiazine with non-pyridine analogs (like benzothiazines) or attempting in-house cyclization from 2-aminopyridine introduces severe process and performance liabilities. Benzothiazines lack the electron-withdrawing nitrogen of the pyridine ring, making their sulfur atom highly susceptible to unwanted oxidation (sulfoxide or sulfone formation) during late-stage cross-coupling. Conversely, relying on in-house cyclization from acyclic precursors requires handling toxic reagents (e.g., thiophosgene equivalents) and often results in complex mixtures of regioisomers that demand extensive chromatographic purification. Procuring the exact [2,3-e][1,3] fusion guarantees the correct spatial orientation of the heteroatoms, which is strictly non-interchangeable when targeting specific kinase hinge-binding motifs or designing rigid organic electronic materials [1].
Positional Isomer Mismatch
The [2,3-e] fusion places the nitrogen distal to sulfur, creating a pharmacophore geometry that [3,2-e] isomers cannot replicate; generic substitution may disrupt target interaction.
Hydrogen-Bonding and Chelation Shift
Nitrogen positioning directly alters H-bond acceptor/donor patterns and metal-chelation potential, which may shift binding profiles compared to other pyridothiazine regioisomers.
Class-Specific Activity Context
Published SAR for [3,2-e] derivatives (e.g., anti-Trypanosoma brucei) does not transfer; the [2,3-e] scaffold requires independent profiling for each biological target.
The incorporation of the electron-deficient pyridine ring fundamentally alters the electron density of the fused thiazine system. Electrochemical profiling demonstrates that 2H-Pyrido[2,3-e][1,3]thiazine exhibits an oxidation potential exceeding +1.2 V (vs. Ag/AgCl), significantly higher than the +0.8 V observed for the carbon-analog 2H-1,4-benzothiazine. This electronic deactivation shields the sulfur atom from premature oxidation during ambient storage and permits the use of aggressive oxidants or transition-metal catalysts in downstream functionalization without the need for transient sulfur protection [1].
| Evidence Dimension | Oxidation Potential (E_ox) |
| Target Compound Data | > +1.2 V vs Ag/AgCl |
| Comparator Or Baseline | 2H-1,4-Benzothiazine (~ +0.8 V vs Ag/AgCl) |
| Quantified Difference | >400 mV increase in oxidative stability |
| Conditions | Cyclic voltammetry in MeCN with 0.1 M TBAPF6 |
Higher oxidative stability eliminates the need for protective group chemistry on the sulfur atom during complex multi-step synthesis, reducing overall procurement and processing costs.
Procuring the pre-cyclized 2H-Pyrido[2,3-e][1,3]thiazine scaffold drastically improves throughput for derivative synthesis. When functionalizing the ring system (e.g., via Buchwald-Hartwig amination or alkylation), starting from the pre-fused core yields target molecules with >85% efficiency. In contrast, attempting a de novo synthesis from 2-aminopyridine and sulfurizing reagents typically caps overall yields at 30-45% over three steps, largely due to competitive side reactions and challenging chromatographic separations of regioisomers [1].
| Evidence Dimension | Overall yield to functionalized derivatives |
| Target Compound Data | >85% (1-step functionalization from pre-fused core) |
| Comparator Or Baseline | 30-45% (3-step de novo synthesis from 2-aminopyridine) |
| Quantified Difference | ~40-55% absolute yield improvement |
| Conditions | Standard N-alkylation/arylation conditions vs. multi-step cyclization |
Purchasing the pre-formed bicyclic core directly translates to higher material throughput and eliminates hazardous sulfurization steps from the manufacturing floor.
The specific [2,3-e][1,3] fusion geometry imparts favorable physicochemical properties compared to alternative isomers. At physiological pH (7.4), 2H-Pyrido[2,3-e][1,3]thiazine derivatives demonstrate enhanced aqueous solubility (frequently >5 mg/mL) due to the optimal positioning of the basic pyridine nitrogen, which facilitates favorable solvation. The isomeric Pyrido[3,2-b][1,4]thiazine often suffers from poor solubility (<1 mg/mL) due to internal hydrogen bonding and different crystal lattice energies, complicating assay formulation [1].
| Evidence Dimension | Aqueous Solubility (LogS equivalent at pH 7.4) |
| Target Compound Data | >5 mg/mL |
| Comparator Or Baseline | Pyrido[3,2-b][1,4]thiazine (<1 mg/mL) |
| Quantified Difference | >5-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4 at 25°C |
Enhanced aqueous solubility reduces the risk of false negatives in high-throughput biological screening caused by compound precipitation.
Because of its high synthetic yield and lack of requirement for sulfur protection during cross-coupling, 2H-Pyrido[2,3-e][1,3]thiazine is an ideal rigid hinge-binding scaffold for automated library enumeration targeting novel kinase inhibitors [1].
The enhanced aqueous solubility and low molecular weight of the [2,3-e][1,3] fusion make it highly suitable for central nervous system (CNS) drug discovery, where maintaining favorable physicochemical properties (high solubility, optimal logP) is critical for blood-brain barrier penetration [2].
Leveraging its high oxidation potential (> +1.2 V), this scaffold serves as a robust electron-deficient building block in the design of organic light-emitting diodes (OLEDs) and charge-transport materials that require long-term stability against ambient oxygen [3].